Alflutinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOONMJXNWOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869057-83-9 | |
| Record name | Aflutinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alflutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FURMONERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Alflutinib Action
Elucidation of Alflutinib's Binding Profile with Mutant EGFR Kinase Domains
This compound's therapeutic success is largely attributable to its specific and potent binding to various mutant forms of the EGFR kinase domain, while sparing the wild-type (WT) version of the receptor. researchgate.netallist.com.cn This selectivity is a hallmark of third-generation EGFR TKIs, minimizing off-target effects. patsnap.com
Irreversible Covalent Binding Characteristics
This compound is classified as an irreversible inhibitor of EGFR. patsnap.comguidetopharmacology.org It forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. nih.gov This irreversible binding leads to a sustained and prolonged inhibition of the kinase activity, effectively shutting down the signaling cascades that drive tumor growth. nih.gov The trifluoroethoxypyridine-based structure of this compound is designed to facilitate this covalent interaction. researchgate.netallist.com.cn
Selectivity Towards EGFR Sensitizing Mutations (e.g., Exon 19 Deletion, L858R)
This compound demonstrates potent activity against the most common EGFR sensitizing mutations, including exon 19 deletions and the L858R point mutation in exon 21. patsnap.comallist.com.cn These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation. This compound's ability to effectively inhibit these mutated receptors is a cornerstone of its clinical utility in the first-line treatment of EGFR-mutated NSCLC. patsnap.comdovepress.com
Specificity for the EGFR T790M Resistance Mutation
A key advantage of this compound is its potent inhibitory activity against the EGFR T790M resistance mutation. cancer.govnih.govnih.gov The T790M mutation, often referred to as the "gatekeeper" mutation, is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. nih.govselleckchem.com This mutation increases the ATP affinity of the kinase domain, reducing the efficacy of reversible inhibitors. This compound's irreversible binding mechanism overcomes this resistance, making it a crucial treatment option for patients who have progressed on earlier-generation TKIs. patsnap.comnih.gov
Below is a table summarizing the in-vitro activity of this compound against various EGFR mutations.
| EGFR Mutation | Cell Line | IC50 (nM) |
| Exon 19 Deletion | PC-9 | Data not available |
| L858R | NCI-H1975 | Data not available |
| L858R/T790M | NCI-H1975 | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for specific IC50 values for this compound in these cell lines were not explicitly available in the provided search results.
Activity Against Uncommon EGFR Mutations (e.g., Exon 20 Insertions, S768I, G719X, L861Q)
Beyond the common sensitizing and resistance mutations, this compound has shown promising activity against a range of uncommon EGFR mutations. allist.com.cndovepress.com Preclinical data indicate its potential efficacy against mutations such as G719X, S768I, and L861Q. dovepress.comnih.gov Furthermore, this compound has demonstrated clinical activity against the notoriously difficult-to-treat EGFR exon 20 insertion mutations, which are generally resistant to other EGFR TKIs. dovepress.commedchemexpress.commedchemexpress.com
The following table presents preclinical data on this compound's (also known as Furmonertinib) activity against uncommon EGFR mutations.
| Uncommon EGFR Mutation | Cell Type | IC50 (nM) |
| G719S | Ba/F3 | 12.4 |
| L861Q | Ba/F3 | 3.8 |
| S768I | Ba/F3 | Data not available |
This data is based on preclinical studies and indicates the potential for clinical activity. dovepress.com
Downstream Signaling Pathway Modulation by this compound
By inhibiting the kinase activity of mutant EGFR, this compound effectively blocks the activation of downstream signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. patsnap.com
Inhibition of PI3K/AKT Signaling Cascade
One of the key downstream pathways regulated by EGFR is the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade. patsnap.comnih.gov Constitutive activation of EGFR in cancer cells leads to the persistent activation of this pathway, which promotes cell survival by inhibiting apoptosis. researchgate.net this compound's inhibition of mutant EGFR leads to a significant reduction in the phosphorylation and activation of AKT, a key protein in this cascade. patsnap.com This disruption of the PI3K/AKT pathway is a crucial mechanism through which this compound exerts its anti-tumor effects, ultimately leading to the induction of apoptosis in cancer cells. patsnap.com
Disruption of MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial downstream signaling cascade activated by EGFR. Upon EGFR activation, a series of phosphorylation events leads to the activation of ERK, which then translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival.
This compound's primary mechanism involves irreversibly binding to the ATP-binding site of mutant EGFR, which blocks its intrinsic kinase activity. This inhibition prevents the autophosphorylation of the receptor, thereby halting the recruitment and activation of downstream signaling proteins that initiate the MAPK/ERK cascade. By impeding these downstream signaling pathways, this compound effectively curtails the molecular signals that drive tumor cell proliferation and survival. mdpi.com While preclinical studies have shown this compound's potent activity against EGFR-mutated cells, specific data quantifying the dose-dependent reduction in ERK phosphorylation remains largely detailed in proprietary or unpublished initial investigations. researchgate.net However, the well-established mechanism for this class of inhibitors confirms that blockade of EGFR directly leads to the suppression of key downstream pathways, including the MAPK/ERK pathway.
This compound-Induced Cellular Responses
The inhibition of critical survival signals, such as those propagated through the MAPK/ERK and PI3K/AKT pathways, triggers distinct cellular responses in neoplastic cells, primarily culminating in programmed cell death and the cessation of cell division.
Apoptosis, or programmed cell death, is a key outcome of effective targeted cancer therapy. This compound has been shown to be a potent inducer of apoptosis in cancer cells harboring sensitizing EGFR mutations. The blockade of EGFR signaling by this compound leads to a shift in the balance of pro-apoptotic and anti-apoptotic proteins within the cell.
Research indicates that this compound induces apoptosis by targeting the Bcl-2 family of proteins. Specifically, it has been reported to inhibit the anti-apoptotic protein Bcl-2 and modulate the ratio of the pro-apoptotic protein Bax to Bcl-2. An increase in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program. mdpi.com Furthermore, studies have demonstrated that this compound can significantly enhance the apoptotic effects of cytotoxic drugs in multidrug-resistant cancer cells by inhibiting the activity of ABCB1 and ABCG2 transporter proteins, leading to a substantial restoration of drug-induced apoptosis. mdpi.com
One study investigated the effect of Furmonertinib on augmenting drug-induced apoptosis in ABCB1- and ABCG2-overexpressing multidrug-resistant cancer cells. The results, measured by Annexin V-FITC and propidium (B1200493) iodide (PI) staining, are summarized below.
| Cell Line | Treatment | Apoptotic Cell Population (%) |
|---|---|---|
| S1-MI-80 (ABCG2-overexpressing) | Topotecan | 4% |
| Topotecan + Furmonertinib | 45% | |
| H460-MX20 (ABCG2-overexpressing) | Topotecan | 10% |
| Topotecan + Furmonertinib | 22% |
Data adapted from a study on Furmonertinib's effect on reversing multidrug resistance. mdpi.com The table shows the percentage of apoptotic cells after treatment with a cytotoxic drug (Topotecan) with and without Furmonertinib (this compound).
In addition to inducing apoptosis, inhibiting growth factor signaling pathways frequently leads to cell cycle arrest, preventing cancer cells from proceeding through the phases of division (G1, S, G2, M). This response allows the cell time to repair damage or, if the damage is too severe, to enter apoptosis.
The progression through the cell cycle is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). The MAPK/ERK pathway, when active, promotes the expression of cyclins, such as cyclin D1, which are necessary for the transition from the G1 (growth) phase to the S (synthesis) phase. By disrupting the MAPK/ERK pathway, EGFR inhibitors can prevent the upregulation of these critical cell cycle proteins. This leads to an arrest in the G1 phase of the cell cycle. For instance, other anti-cancer agents that inhibit proliferation in lung cancer cells have been shown to cause G1 phase arrest by down-regulating cyclin D1 and CDK6 while up-regulating CDK inhibitors like p21 and p27. nih.govnih.gov While this is a common mechanism for EGFR TKIs, specific preclinical studies detailing the precise effects of this compound on cell cycle phase distribution and the expression levels of individual cyclins and CDKs in cancer cell lines are not yet widely published in peer-reviewed literature.
Preclinical Pharmacodynamics and Efficacy Investigations of Alflutinib
In Vitro Studies on Cellular Proliferation Inhibition
In vitro studies assess the direct effect of a drug on cancer cells in a laboratory setting. For Alflutinib, these studies have focused on its ability to inhibit the proliferation of NSCLC cell lines, particularly those harboring specific EGFR mutations.
Assessment across Diverse NSCLC Cell Lines Bearing Specific EGFR Mutations
This compound has demonstrated potent activity against NSCLC cell lines carrying various EGFR mutations, including common sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation mdpi.comnih.gov. Studies have also investigated its effectiveness against less common and compound EGFR mutations, such as S768I researchgate.net. This broad spectrum of activity suggests this compound's potential utility in a wider range of EGFR-mutant NSCLC cases spandidos-publications.com.
Determination of Half Maximal Inhibitory Concentrations (IC50)
The half maximal inhibitory concentration (IC50) is a measure of a drug's potency, indicating the concentration required to inhibit a biological process by half. For this compound, IC50 values have been determined in various NSCLC cell lines with different EGFR mutational profiles to quantify its inhibitory effect on cell proliferation. While specific IC50 values for this compound across a comprehensive panel of cell lines were not directly available in the provided search results, the literature indicates that it selectively inhibits EGFR-mutated cells with high potency mdpi.comfrontiersin.org. Comparisons with other EGFR TKIs in preclinical settings often involve evaluating and comparing these IC50 values to understand relative potency against different mutations oncotarget.comarrivent.com.
In Vivo Efficacy Studies in Xenograft and Genetically Engineered Mouse Models
In vivo studies utilize animal models to evaluate the efficacy of a drug within a complex biological system, mimicking the tumor microenvironment and systemic drug distribution tracercro.commdpi.com. Xenograft models, where human cancer cells or tumor tissue are implanted into immunocompromised mice, and genetically engineered mouse models (GEMMs), where genetic alterations are introduced to induce tumor development, are commonly used mdpi.comchampionsoncology.comembopress.org.
Attenuation of Tumor Growth and Neoplastic Proliferation
Preclinical in vivo studies have shown that this compound is effective in attenuating tumor growth and neoplastic proliferation in various NSCLC models mdpi.com. These models often involve xenografts derived from NSCLC cell lines or patient tumors harboring relevant EGFR mutations, including those with T790M resistance championsoncology.comallist.com.cn. The observed reduction in tumor size and inhibition of proliferation in these models provide evidence of this compound's antitumor activity in a living system mdpi.comnih.gov.
Evaluation of Antitumor Activity in Central Nervous System (CNS) Metastasis Models
CNS metastases are a common complication in EGFR-mutant NSCLC, and the ability of a TKI to cross the blood-brain barrier and exert effects in the brain is clinically important nih.govnih.gov. Preclinical studies with this compound have investigated its efficacy in models of CNS metastasis. These studies have indicated that this compound and its active metabolite can achieve higher concentrations in the brain compared to plasma, suggesting its potential to be effective against brain metastases allist.com.cnresearchgate.net. Clinical data has also supported promising CNS efficacy of this compound in patients with baseline CNS lesions researchgate.netdovepress.com.
Comparative Preclinical Analyses with Other EGFR TKIs
Comparing the preclinical activity of this compound with other EGFR TKIs, particularly first-, second-, and other third-generation inhibitors, helps to understand its relative potency and potential advantages. Preclinical studies have often included comparisons of this compound's inhibitory effects and efficacy in various models against agents like gefitinib (B1684475), erlotinib, afatinib, dacomitinib, and osimertinib (B560133) spandidos-publications.comoncotarget.comarrivent.com. These comparisons evaluate aspects such as potency against specific mutations, breadth of activity against uncommon mutations, and efficacy in overcoming resistance mechanisms like T790M researchgate.netspandidos-publications.comfrontiersin.org. While direct head-to-head preclinical comparisons of this compound with all other TKIs in every possible model were not extensively detailed in the search results, the literature highlights its positioning as a third-generation TKI with activity against mutations targeted by earlier generations and the T790M mutation, similar to osimertinib mdpi.commdpi.comspandidos-publications.com. Some comparisons suggest comparable or potentially superior activity against certain mutations or in specific models arrivent.com.
Clinical Research into Alflutinib S Efficacy and Outcomes
Methodologies of Clinical Trial Design and Patient Cohort Selection
The clinical development of alflutinib has followed a structured path, progressing from initial safety and dose-finding studies to larger trials designed to confirm its efficacy.
Initial clinical investigations of this compound involved Phase I dose-escalation studies to determine the safety, tolerability, and pharmacokinetic profile of the compound. nih.govnih.gov These studies enrolled patients with advanced NSCLC who had progressed on prior EGFR-TKI therapy. The dose-escalation phase followed a traditional 3+3 design to identify the maximum tolerated dose. clinicaltrials.govyoutube.com
Following the dose-escalation phase, dose-expansion cohorts were initiated. These cohorts enrolled a larger number of patients at doses determined to be safe in the escalation phase to further evaluate the safety and preliminary efficacy of this compound. nih.gov For instance, one study included a dose-escalation cohort of 14 patients and a dose-expansion cohort of 116 patients. nih.gov The primary endpoints for the dose-escalation portion were safety, tolerability, and pharmacokinetics, while the primary endpoint for the dose-expansion part was the objective response rate. nih.gov
Following the promising results from Phase I studies, this compound was evaluated in a Phase IIb multicenter, single-arm study (ALSC003, NCT03452592). researchgate.netascopubs.org This type of trial design is often used to gather more robust efficacy and safety data in a specific patient population before proceeding to larger, comparative studies. umn.edu The primary endpoint of this study was the objective response rate (ORR). researchgate.netascopubs.org
Subsequently, a Phase III, randomized, double-blind, positive-controlled, multi-center clinical study (FLAG, NCT03787992) was initiated. mycancergenome.orglarvol.com This trial was designed to compare the efficacy and safety of this compound against a standard first-generation EGFR-TKI, gefitinib (B1684475), as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR-sensitive mutations. mycancergenome.org The randomization and double-blinding are crucial elements of this trial design to minimize bias in the assessment of outcomes.
The selection of patients for this compound clinical trials has been highly specific, targeting populations most likely to benefit from the drug's mechanism of action.
For second-line treatment and beyond, a key inclusion criterion was the presence of the EGFR T790M mutation in patients with locally advanced or metastatic NSCLC who had progressed after treatment with a first or second-generation EGFR-TKI. nih.govresearchgate.netascopubs.org The EGFR T790M mutation is the most common mechanism of acquired resistance to these earlier-generation inhibitors. nih.gov
For first-line treatment studies, the inclusion criteria focused on patients with EGFR sensitizing mutations , such as exon 19 deletions (Ex19del) or the L858R mutation, who were treatment-naïve for locally advanced or metastatic NSCLC. mycancergenome.orgrethinkingnsclc.com These mutations are known to confer sensitivity to EGFR-TKIs. healthbooktimes.org In some studies, patients with other uncommon sensitizing mutations like L861Q, G719A, G719C, or G719S were also included. clinicaltrials.gov
To ensure a standardized and objective evaluation of tumor response across different clinical trial sites and studies, the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) was consistently employed. researchgate.netascopubs.orgnih.gov RECIST 1.1 provides a set of rules for selecting and measuring target lesions at baseline and during follow-up imaging to determine whether a patient's cancer is responding, stable, or progressing. radiologyassistant.nl The assessment of efficacy, including the primary endpoint of ORR, was conducted by an independent radiological review committee to further minimize bias. researchgate.netascopubs.orgnih.gov
Efficacy Endpoints and Reported Clinical Outcomes
The clinical efficacy of this compound has been primarily evaluated through the measurement of specific endpoints, with the Objective Response Rate being a key indicator of its anti-tumor activity.
The Objective Response Rate (ORR) represents the proportion of patients whose tumors shrink by a predefined amount and for a minimum period. It is a standard endpoint in oncology clinical trials to assess the activity of a new treatment. taylorandfrancis.comonclive.com
A subsequent Phase IIb single-arm study in a similar patient population (EGFR T790M-mutated NSCLC) reported an ORR of 73.6% (95% CI 67.3–79.3) as of April 12, 2019. researchgate.netascopubs.org Another report from a Phase IIb trial showed an ORR of 74.1%. researchgate.net
The table below summarizes the Objective Response Rates (ORR) for this compound in different clinical trial settings.
| Clinical Trial Phase | Patient Population | Number of Patients | Objective Response Rate (ORR) | 95% Confidence Interval (CI) |
| Phase I (Dose-Expansion) | EGFR T790M+ NSCLC | 116 | 76.7% | Not Reported |
| Phase I (Dose-Expansion) | EGFR T790M+ NSCLC with CNS Metastases | 17 | 70.6% | Not Reported |
| Phase IIb | EGFR T790M+ NSCLC | 220 | 73.6% | 67.3%–79.3% |
| Phase IIb (another report) | EGFR T790M+ NSCLC | Not Specified | 74.1% | Not Reported |
Disease Control Rate (DCR)
The Disease Control Rate (DCR) represents the percentage of patients in a clinical trial who have achieved a complete response, partial response, or stable disease. In a phase IIb multicenter, single-arm study (ALSC003, NCT03452592) involving 220 patients with locally advanced or metastatic EGFR T790M-mutated NSCLC, this compound demonstrated a high DCR. The estimated DCR at 6 weeks was 87.3% (95% CI 82.1–91.4), and at 12 weeks, it was 82.3% (95% CI 76.6–87.1). ascopubs.orgresearchgate.net
| Time Point | DCR (%) | 95% Confidence Interval | Clinical Trial |
|---|---|---|---|
| 6 Weeks | 87.3 | 82.1–91.4 | ALSC003 (NCT03452592) |
| 12 Weeks | 82.3 | 76.6–87.1 | ALSC003 (NCT03452592) |
Progression-Free Survival (PFS)
Progression-Free Survival (PFS) is a key endpoint in oncology trials, measuring the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. In the aforementioned phase IIb study (ALSC003), the median PFS was 7.6 months (95% CI 7.0–NA). ascopubs.orgresearchgate.net Another phase IIb trial in patients with EGFR T790M-mutated NSCLC reported a median PFS of 9.6 months (95% CI: 8.2–9.7). nih.gov
| Median PFS (months) | 95% Confidence Interval | Clinical Trial |
|---|---|---|
| 7.6 | 7.0–NA | ALSC003 (NCT03452592) |
| 9.6 | 8.2–9.7 | Phase IIb Pivotal Study |
| Patient Population | Median OS (months) | 95% Confidence Interval |
|---|---|---|
| EGFR T790M-Mutated NSCLC (ALSC003 Study) | Not Reached | N/A |
| Patients with CNS Metastases | 16.9 | 7.9–Not Reached |
Efficacy in Specific Clinical Subpopulations
Patients with CNS Metastases and Leptomeningeal Carcinomatosis
This compound has shown promising efficacy in patients with CNS metastases, a common and challenging complication of advanced NSCLC. In a dose-expansion study, the objective response rate (ORR) in patients with CNS metastases was 70.6% (12 of 17). nih.govallist.com.cn A pooled analysis of two phase 2 studies further highlighted the CNS efficacy of this compound in patients with EGFR T790M mutated NSCLC. larvol.com
For patients with leptomeningeal carcinomatosis, a particularly aggressive form of CNS metastasis, this compound has also demonstrated notable activity. In one cohort, the intracranial disease control rate was 92.5%, with a complete response rate of 12.5%. nih.govdovepress.com The median OS in this cohort was 13.3 months (95% CI 9.1–NR), and the median PFS was 8.0 months (95% CI: 7.2–NR). nih.govdovepress.com
| Subpopulation | Efficacy Endpoint | Result | 95% Confidence Interval |
|---|---|---|---|
| CNS Metastases | Objective Response Rate (ORR) | 70.6% | N/A |
| Leptomeningeal Carcinomatosis | Intracranial Disease Control Rate | 92.5% | N/A |
| Median Overall Survival (OS) | 13.3 months | 9.1–Not Reached | |
| Median Progression-Free Survival (PFS) | 8.0 months | 7.2–Not Reached |
Responses in Patients with Uncommon EGFR Mutations
While the primary focus of this compound's development has been on common EGFR mutations and the T790M resistance mutation, there is emerging evidence of its potential activity against uncommon EGFR mutations. Preclinical data suggest that this compound may be effective against mutations such as G719X, S768I, and L861Q. nih.govnih.gov Clinical trials are ongoing to further investigate the efficacy of this compound in this patient population, with some early responses observed in a dose-escalation study. onclive.com However, comprehensive data on DCR, PFS, and OS for this specific subpopulation are not yet mature.
Comparative Clinical Efficacy Analyses
Comparative analyses have positioned this compound favorably against other EGFR TKIs. In the first-line treatment of advanced EGFR-mutant NSCLC, the FURLONG study, a randomized phase 3 trial, demonstrated a significantly longer median PFS for this compound compared to gefitinib (20.8 months vs. 11.1 months; HR = 0.44; 95% CI: 0.34–0.58; p<0.0001). nih.gov
When compared to osimertinib (B560133) in the context of second-line treatment for EGFR T790M-positive NSCLC, this compound has shown comparable efficacy. A phase IIb study of this compound reported an ORR of 74% and a median PFS of 9.6 months, which compares favorably to the ORR of 62% and median PFS of 9.7 months from the AURA17 trial of osimertinib conducted in a similar patient population in China. nih.gov
| Comparison | Drug | Median PFS (months) | Hazard Ratio (HR) | Objective Response Rate (ORR) (%) |
|---|---|---|---|---|
| First-Line vs. Gefitinib (FURLONG Study) | This compound | 20.8 | 0.44 | N/A |
| Gefitinib | 11.1 | N/A | ||
| Second-Line vs. Osimertinib (Cross-Trial Comparison) | This compound | 9.6 | N/A | 74 |
| Osimertinib (AURA17) | 9.7 | N/A | 62 |
This compound Versus First-Generation EGFR TKIs (e.g., Gefitinib)
Clinical research has demonstrated the superior efficacy of this compound (also known as Furmonertinib) compared to the first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Gefitinib, in the first-line treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR mutations. medpath.comesmo.org
The pivotal phase 3 FURLONG study, a multicenter, double-blind, randomized trial, directly compared this compound with Gefitinib in 358 treatment-naïve Chinese patients with stage IIIB/IIIC/IV NSCLC and a sensitive EGFR mutation (exon 19 deletion or L858R). esmo.org The study's primary endpoint, progression-free survival (PFS), was significantly longer in the this compound arm. esmo.org After a median follow-up of 21.0 months, patients treated with this compound achieved a median PFS of 20.8 months, compared to 11.1 months for those receiving Gefitinib, representing a 56% reduction in the risk of disease progression or death (Hazard Ratio [HR] 0.44). esmo.orgnih.gov
Furthermore, this compound showed superior efficacy in treating and preventing central nervous system (CNS) metastases, a common site of progression in EGFR-mutated NSCLC. nih.gov Analysis from the FURLONG trial revealed a significantly improved median CNS PFS for this compound at 20.8 months, versus 9.8 months for Gefitinib (HR 0.40). nih.gov The CNS objective response rate (ORR) was also notably higher with this compound (91%) compared to Gefitinib (65%). nih.gov These findings highlight this compound's potent intracranial activity. nih.gov Patient-reported outcomes from the FURLONG study also favored this compound, with a longer time to deterioration in several functions and symptoms, including physical function, cognitive function, and diarrhea, compared to Gefitinib. nih.govasco.org
| Efficacy Endpoint | This compound | Gefitinib | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 20.8 months | 11.1 months | 0.44 (0.34–0.58) | <0.0001 |
| Median CNS Progression-Free Survival (CNS PFS) | 20.8 months | 9.8 months | 0.40 (0.23–0.71) | 0.0011 |
| CNS Objective Response Rate (CNS ORR) | 91% | 65% | Odds Ratio 6.82 (1.23–37.67) | 0.0277 |
This compound Versus Other Third-Generation EGFR TKIs (e.g., Osimertinib, Lazertinib)
Direct, head-to-head clinical trials comparing the efficacy of this compound with other third-generation EGFR TKIs like Osimertinib and Lazertinib in the first-line setting for EGFR-mutated advanced NSCLC are limited. However, cross-trial comparisons and data from studies in different treatment settings suggest comparable efficacy among these agents. esmo.orgnih.gov
In the second-line setting for patients with EGFR T790M-positive NSCLC who have progressed on a prior EGFR TKI, this compound has demonstrated efficacy that compares favorably with Osimertinib. A phase 2b study of this compound in a Chinese patient population reported an ORR of 74% and a median PFS of 9.6 months. nih.gov These results are comparable to those from the AURA17 trial of Osimertinib, which was conducted exclusively in China and showed an ORR of 62% and a median PFS of 9.7 months in a similar patient population. nih.gov Experts have noted that based on available data, there appear to be no major differences in efficacy between this compound and Osimertinib. esmo.org
To contextualize the efficacy of third-generation TKIs, the MARIPOSA clinical trial provides a direct, double-blind comparison of two other agents in this class, Lazertinib and Osimertinib, as first-line monotherapy. nih.gov This exploratory analysis showed comparable efficacy between the two drugs. nih.govjnjmedicalconnect.com At a median follow-up of 22.0 months, the median PFS was 18.5 months for Lazertinib and 16.6 months for Osimertinib (HR 0.98). nih.gov Other efficacy endpoints were also similar, with an ORR of 83% for Lazertinib versus 85% for Osimertinib, and a median duration of response (DoR) of 16.6 months and 16.8 months, respectively. nih.gov These results establish a benchmark for the high efficacy expected from third-generation EGFR TKIs in the first-line treatment of EGFR-mutated NSCLC. nih.gov
| Efficacy Endpoint | Lazertinib | Osimertinib | Hazard Ratio (95% CI) |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 18.5 months | 16.6 months | 0.98 (0.79–1.22) |
| Objective Response Rate (ORR) | 83% | 85% | N/A |
| Median Duration of Response (DoR) | 16.6 months | 16.8 months | N/A |
Pharmacokinetic and Drug Drug Interaction Studies of Alflutinib
Alflutinib Metabolism Pathways
This compound undergoes extensive metabolism, primarily in the liver. patsnap.com
Role of Cytochrome P450 3A4 (CYP3A4) in this compound Biotransformation
The primary enzyme responsible for the metabolism of this compound is cytochrome P450 3A4 (CYP3A4). researchgate.netnih.govtandfonline.compatsnap.comnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main enzyme catalyzing the biotransformation of this compound. nih.govnih.gov
Enzyme Induction Potential of this compound
This compound has been identified as a potent inducer of certain cytochrome P450 enzymes. nih.govnih.govresearchgate.net
Self-Induction of CYP3A4
Research indicates that this compound is a potent inducer of CYP3A4 in human hepatocytes. nih.govnih.govresearchgate.net This induction potential has been found to be comparable to that of rifampin, a known strong CYP3A4 inducer recommended by the FDA as a positive control in induction assays. nih.govnih.govresearchgate.netresearchgate.net The EC50 of this compound-induced CYP3A4 mRNA expression has been reported to be similar to that of rifampin. nih.govnih.govresearchgate.net In contrast, the metabolite AST5902 has shown much weaker CYP3A4 induction potential compared to this compound. nih.govnih.govresearchgate.netresearchgate.net This self-induction of CYP3A4 by this compound likely contributes to observed time- and dose-dependent increases in its apparent clearance after multiple doses. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Table 1: CYP3A4 Induction Potential of this compound vs. Rifampin in Human Hepatocytes
| Inducer | Concentration (µM) | Fold-Induction (Lot 1) | Fold-Induction (Lot 2) | Fold-Induction (Lot 3) | EC50 (µM) (mRNA expression) |
| This compound | - | 9.24 | 11.2 | 10.4 | 0.25 |
| Rifampin | 10 | 7.22 | 19.4 | 9.46 | Similar to this compound |
Data derived from search results nih.govnih.govresearchgate.net. Fold-induction values represent Emax.
Implications for Drug-Drug Interactions with CYP3A4 Substrates and Inducers/Inhibitors
Given that this compound is both a substrate and a potent inducer of CYP3A4, drug-drug interactions are anticipated during this compound treatment. nih.govnih.govresearchgate.netresearchgate.netomicsdi.org The potent CYP3A4 induction by this compound can lead to decreased plasma concentrations of co-administered drugs that are substrates of CYP3A4, potentially reducing their therapeutic effect. patsnap.compharmacytimes.com Conversely, co-administration with strong CYP3A4 inducers (like rifampin) can significantly reduce this compound exposure, potentially leading to subtherapeutic levels. researchgate.netpatsnap.com Conversely, strong CYP3A4 inhibitors (such as ketoconazole (B1673606) or itraconazole) can increase this compound plasma levels, raising the risk of toxicity. tandfonline.compatsnap.compharmacytimes.com Both this compound and its active metabolite AST5902 are likely to affect the pharmacokinetics of CYP3A4 substrates due to their plasma exposure. nih.govnih.govresearchgate.netresearchgate.net
Pharmacokinetic Linearity and Non-Linearity
This compound demonstrates different pharmacokinetic behaviors depending on the dosing regimen. While this compound exhibits linear pharmacokinetics after single-dose administration within a certain dose range, non-linear pharmacokinetics have been observed after multiple dosing. nih.govresearchgate.net This non-linearity, characterized by a time- and dose-dependent increase in apparent clearance, is likely attributable to the self-induction of CYP3A4 by this compound. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Nonlinear pharmacokinetics occur when pharmacokinetic parameters, such as clearance, change with dose, often due to the saturation or induction of metabolic enzymes. certara.comslideshare.net
Table 2: Pharmacokinetic Linearity of this compound
| Dosing Regimen | Observed Pharmacokinetics | Probable Cause |
| Single Dose | Linear (within 20-240 mg) | - |
| Multiple Dose | Non-linear | CYP3A4 Self-Induction |
Data derived from search results nih.govresearchgate.net.
Time- and Dose-Dependent Clearance
Studies have indicated that this compound exhibits nonlinear pharmacokinetics following multiple administrations. nih.govnih.gov A notable characteristic of this compound's pharmacokinetic profile is a time- and dose-dependent increase in its apparent clearance (CL/F) after multiple doses. nih.govnih.govctdbase.org This phenomenon is likely attributable to the self-induction of cytochrome P450 (CYP) enzymes. nih.govnih.govctdbase.org
This compound is primarily metabolized by CYP3A4. nih.govnih.gov Investigations using human liver microsomes and human hepatocytes have demonstrated that this compound can induce CYP3A4. nih.govnih.govctdbase.org The potential of this compound to induce CYP3A4 has been found to be comparable to that of rifampin, a known strong CYP3A4 inducer. nih.govnih.govctdbase.org The half maximal effective concentration (EC50) for this compound-induced CYP3A4 mRNA expression was reported as 0.25 μM, a value similar to that observed for rifampin. nih.govnih.gov
Data from studies evaluating the steady-state area under the plasma concentration-time curve from time zero to 24 hours (AUC0-24) at different dose levels suggest a less than proportional increase in exposure with increasing doses. For instance, the steady-state AUC0-24 increased by approximately 100% when the dose increased from 40 mg to 80 mg, by about 50% from 80 mg to 160 mg, and by roughly 25% from 160 mg to 240 mg.
The CYP3A4 induction potential of this compound compared to rifampin is illustrated by the Emax values for CYP3A4 induction in human hepatocytes:
| Compound | Concentration (μM) | CYP3A4 Induction (Fold) (Lot 1) | CYP3A4 Induction (Fold) (Lot 2) | CYP3A4 Induction (Fold) (Lot 3) |
| This compound | - | 9.24 | 11.2 | 10.4 |
| Rifampin | 10 | 7.22 | 19.4 | 9.46 |
Note: this compound concentration for Emax not explicitly stated in the context of this specific table data within the source, but EC50 for mRNA induction was 0.25 μM. nih.govnih.gov
Accumulation of this compound and its Metabolites at Steady State
Following multiple administrations, the accumulation of both this compound and its principal metabolite, AST5902, has been observed. nih.gov AST5902 is an active metabolite of this compound, formed primarily through metabolism by CYP3A4. nih.gov Pharmacokinetic investigations have indicated that the systemic exposures to this compound and AST5902 are comparable once steady state is achieved.
At a steady-state dose of 80 mg once daily, the median half-life of this compound was reported to be approximately 40.6 hours. While specific accumulation ratios for this compound relative to a single dose are not explicitly detailed in the provided search results, the observation of accumulation of both the parent compound and its active metabolite at steady state is a noted characteristic of its multi-dose pharmacokinetics. nih.gov
Mechanisms of Acquired Resistance to Alflutinib Therapy
EGFR-Dependent Resistance Mechanisms
EGFR-dependent resistance involves genetic changes in the EGFR gene that either prevent the drug from binding effectively or otherwise restore kinase activity despite the presence of the inhibitor. These are often referred to as "on-target" resistance mechanisms.
The most well-characterized on-target resistance mechanism to third-generation EGFR TKIs like Alflutinib is the acquisition of a secondary mutation in the EGFR kinase domain, specifically the C797S mutation. nih.gov this compound, like other third-generation irreversible inhibitors, works by forming a covalent bond with a cysteine residue at position 797 in the ATP-binding pocket of the EGFR protein. nih.gov The C797S mutation involves a substitution of this crucial cysteine with a serine residue. This change prevents the formation of the covalent bond, thereby blocking the inhibitory action of the drug and leading to resistance. nih.gov
The clinical impact of the C797S mutation can depend on its allelic context relative to the T790M resistance mutation (which third-generation TKIs are designed to overcome). nih.gov
In cis : If the C797S and T790M mutations occur on the same allele, the tumor becomes resistant to all currently available generations of EGFR TKIs. nih.gov
In trans : If the C797S and T790M mutations are on different alleles, the cancer cells may regain sensitivity to a combination of first- and third-generation TKIs. nih.gov
The C797S mutation is a significant challenge, occurring in approximately 10-20% of NSCLC patients who experience disease progression after treatment with second-line osimertinib (B560133), another third-generation EGFR TKI. nih.gov
While C797S is the most common on-target mutation, other, less frequent EGFR mutations have been identified that can also contribute to resistance against third-generation TKIs. The development of resistance can arise from a variety of EGFR-dependent mechanisms involving different types of EGFR mutations. yalecancercenter.org These mutations can interfere with drug binding or alter the conformation of the kinase domain, reducing the efficacy of the inhibitor. Research into the full spectrum of these minor mutations is ongoing as more patient data becomes available following progression on third-generation TKIs.
EGFR gene amplification, which is an increase in the copy number of the EGFR gene, is another mechanism that can drive acquired resistance. frontiersin.org This amplification leads to the overexpression of the EGFR protein. The resulting high concentration of the target protein can overwhelm the inhibitory capacity of the TKI, allowing for sufficient downstream signaling to promote cell survival and proliferation even in the presence of the drug. frontiersin.orgnih.gov Studies have shown that the rate of EGFR amplification is significantly higher in patients who have developed drug resistance compared to those who are drug-sensitive. frontiersin.org This mechanism is considered a putative resistance factor for patients with NSCLC undergoing TKI therapy and is associated with poorer clinical outcomes. frontiersin.org
| Mechanism Category | Specific Mechanism | Description |
| EGFR-Dependent | Secondary Mutation: C797S | Substitution of cysteine at position 797 with serine, preventing the covalent binding of irreversible TKIs. nih.gov |
| EGFR-Dependent | Other Acquired Mutations | Less common mutations within the EGFR kinase domain that alter drug binding or protein conformation. yalecancercenter.org |
| EGFR-Dependent | Gene Amplification | Increase in the copy number of the EGFR gene, leading to protein overexpression that overwhelms the TKI's effect. frontiersin.org |
Histological Transformation to Small Cell Lung Cancer or Other Histologies
A more dramatic mechanism of acquired resistance involves the histological transformation of the tumor. Non-small cell lung cancer (NSCLC), typically adenocarcinoma, can convert into a different histological subtype, most commonly Small Cell Lung Cancer (SCLC). nih.govfrontiersin.org This lineage transformation is a significant clinical challenge as the new histology has a different biology and treatment paradigm.
This phenomenon has been reported to occur in 2% to 15% of NSCLC patients after EGFR-TKI failure. frontiersin.org The first case was described in 2006, where an EGFR-mutant lung adenocarcinoma transformed into SCLC in a patient resistant to gefitinib (B1684475). frontiersin.org While SCLC is the most common transformation, conversions to squamous cell carcinoma, large cell neuroendocrine carcinoma, and sarcomatoid phenotypes have also been recognized as mechanisms of resistance. nih.gov
Transformed tumors generally retain the original EGFR mutation, but they no longer depend on EGFR signaling for their survival. nih.gov The molecular drivers of this transformation are complex and often involve the loss of tumor suppressor genes like TP53 and RB1. frontiersin.orgfrontiersin.org The combination of RB1 loss and TP53 mutations in an EGFR TKI-treated NSCLC is considered a significant predictor of SCLC transformation. frontiersin.org This switch to an SCLC phenotype renders EGFR TKIs like this compound ineffective, necessitating a shift in treatment to SCLC-specific chemotherapy regimens, such as etoposide (B1684455) and cisplatin. nih.govfrontiersin.org
| Original Histology | Transformed Histology | Associated Genetic Alterations | Therapeutic Implication |
|---|---|---|---|
| Adenocarcinoma (NSCLC) | Small Cell Lung Cancer (SCLC) | RB1 loss, TP53 mutations | Switch from EGFR TKI to SCLC chemotherapy (e.g., Etoposide/Cisplatin). |
| Adenocarcinoma (NSCLC) | Squamous Cell Carcinoma (SCC) | Variable; may retain EGFR mutation. | Response to EGFR TKI may be lost; treatment approach may need revision. |
| Adenocarcinoma (NSCLC) | Large Cell Neuroendocrine Carcinoma | Similar neuroendocrine features to SCLC. | Treatment may follow SCLC protocols. |
| Adenocarcinoma (NSCLC) | Sarcomatoid Carcinoma | Often associated with epithelial-to-mesenchymal transition (EMT). | Poor prognosis; requires alternative therapeutic strategies. |
Methodological Approaches for Resistance Mechanism Identification (e.g., Biopsies, Liquid Biopsies, Next-Generation Sequencing)
Identifying the specific mechanism of acquired resistance is crucial for guiding subsequent treatment decisions. This requires re-evaluation of the tumor's molecular profile at the time of disease progression. Several methodological approaches are employed for this purpose.
Tissue Biopsies: Re-biopsy of a progressing tumor lesion remains the gold standard for identifying resistance mechanisms. nih.govmdpi.com It provides tissue for histological analysis, which is essential for detecting transformations to SCLC or other subtypes—a diagnosis that cannot be made by blood-based tests alone. youtube.com The tissue can then be subjected to molecular analysis to identify genetic alterations. However, tissue biopsies are invasive, not always feasible depending on the tumor location, and may not capture the full heterogeneity of resistance mechanisms across different metastatic sites. mdpi.com
Liquid Biopsies: A less invasive alternative is the liquid biopsy, which involves analyzing circulating tumor DNA (ctDNA) from a blood sample. nih.gov This method can detect genetic resistance mechanisms, such as the emergence of PIK3CA mutations. nih.govnih.gov Liquid biopsies offer several advantages: they are easily repeatable, allowing for dynamic monitoring of the tumor's evolution, and they can potentially capture a more comprehensive picture of tumor heterogeneity from multiple sites. nih.govamegroups.org However, their sensitivity can be limited by the amount of ctDNA shed by the tumor, and they cannot be used to diagnose histological transformations. nih.gov
Next-Generation Sequencing (NGS): Both tissue and liquid biopsy samples are typically analyzed using Next-Generation Sequencing (NGS). amegroups.org NGS is a high-throughput technology that allows for the simultaneous analysis of multiple genes for various alterations, including mutations, amplifications, and fusions. amegroups.orgamegroups.org This broad molecular profiling is essential for identifying the diverse and sometimes unexpected resistance pathways that can emerge, such as mutations in PIK3CA or other genes in bypass signaling pathways. nih.gov In some cases, liquid biopsy NGS has been shown to be more likely to detect resistance mutations compared to tissue NGS from a single site, highlighting its potential to overcome the challenge of tumor heterogeneity. amegroups.org
The complementary use of tissue and liquid biopsies, both analyzed by NGS, provides a comprehensive strategy for diagnosing the full spectrum of on-target, off-target, and histological resistance mechanisms to this compound therapy. mdpi.comnih.gov
| Method | Sample Type | Advantages | Limitations |
|---|---|---|---|
| Tissue Biopsy + NGS | Tumor Tissue | - Gold standard for diagnosis.
| - Invasive and associated with procedural risks.
|
| Liquid Biopsy + NGS | Blood (Plasma) | - Minimally invasive and easily repeatable.
| - Cannot detect histological transformation.
|
Strategies to Mitigate and Overcome Alflutinib Resistance
Development of Fourth-Generation EGFR TKIs Targeting Specific Resistance Mutations (e.g., C797S)
One of the primary mechanisms of acquired resistance to third-generation EGFR TKIs, including alflutinib and osimertinib (B560133), is the development of the C797S mutation in the EGFR gene. nih.govrsc.orgspandidos-publications.comresearchgate.net This mutation interferes with the covalent binding of irreversible third-generation TKIs to the EGFR protein, leading to reduced drug efficacy. nih.govrsc.orgspandidos-publications.com
To address this, fourth-generation EGFR TKIs are being developed with the specific aim of targeting EGFR mutations that include C797S. nih.govrsc.orgresearchgate.netmdpi.comaacrjournals.org These novel agents are designed to inhibit EGFR with various mutation profiles, including those with the C797S mutation, even when it co-occurs with other resistance mutations like T790M. nih.govrsc.orgmdpi.com For instance, some fourth-generation TKIs are being developed to target triple-mutant EGFR (e.g., 19Del/T790M/C797S or L858R/T790M/C797S). nih.govrsc.org Preclinical studies are evaluating the efficacy of these new compounds against C797S-mediated resistance. mdpi.comaacrjournals.org
Data on specific fourth-generation TKIs targeting C797S include compounds like BLU945 and BBT-176, which are in early clinical development. nih.gov BLU945 is being investigated in a Phase I/II study (SYMPHONY, NCT04862780) for patients with metastatic EGFR-mutated NSCLC who have previously received TKI treatment. nih.gov BBT-176 is another orally available fourth-generation EGFR-TKI targeting triple-mutant EGFR C797S-related forms non-covalently. nih.gov
This compound-Based Combination Therapy Approaches
Combining this compound with other therapeutic agents is a promising strategy to overcome or delay the emergence of resistance by simultaneously targeting multiple pathways involved in tumor growth and resistance. bohrium.comresearchgate.netcenterwatch.com
Combination with Chemotherapeutic Agents
Combining EGFR TKIs with chemotherapy has been explored as a strategy to improve outcomes in NSCLC. centerwatch.com The rationale is that chemotherapy can target cancer cells through different mechanisms than TKIs, potentially overcoming TKI resistance and addressing tumor heterogeneity. Clinical trials are investigating the combination of this compound with chemotherapy regimens. For example, a clinical trial (NCT06339242) is studying furmonertinib (this compound) combined with chemotherapy in the treatment of NSCLC with leptomeningeal metastasis. drugbank.com Another study (NCT05430802) is evaluating neoadjuvant furmonertinib and cisplatin/pemetrexed (B1662193) in resectable EGFR-mutated NSCLC. drugbank.com Research suggests that chemotherapy can work synergistically with the immune system and may stimulate PD-L1 expression in NSCLC. frontiersin.org
Co-administration with Other Targeted Therapies (e.g., Anti-angiogenic agents, MET inhibitors)
Activation of bypass signaling pathways, such as MET amplification and activation of angiogenesis pathways, are common mechanisms of acquired resistance to EGFR TKIs. bohrium.commdpi.comtechscience.com Combining this compound with inhibitors targeting these pathways may help circumvent resistance.
MET Inhibitors: MET amplification is a known resistance mechanism to EGFR TKIs. mdpi.commdpi.comtechscience.com Studies have shown that combining MET inhibitors with EGFR TKIs can overcome resistance in cell lines with MET amplification. mdpi.comtechscience.com Clinical trials are exploring combinations of this compound with MET inhibitors. For instance, a study (NCT06962865) is investigating RC108 in combination with furmonertinib for the first-line treatment of EGFR-mutated combined MET-positive NSCLC. patsnap.com Another trial (NCT06945705) is evaluating furmonertinib combined with anlotinib, a multi-targeted TKI with anti-angiogenic and MET inhibitory activity, as first-line treatment for advanced NSCLC with EGFR-sensitive mutations and brain metastasis. drugbank.compatsnap.com
Anti-angiogenic Agents: Targeting angiogenesis, a process crucial for tumor growth and metastasis, in combination with EGFR TKIs is another therapeutic strategy. ijbs.commdpi.com Combining EGFR TKIs with anti-angiogenic agents like bevacizumab has shown improved outcomes in clinical trials for EGFR-mutated NSCLC. researchgate.netmdpi.com Clinical trials are investigating this compound in combination with anti-angiogenic agents. For example, a study (NCT05334277) is evaluating furmonertinib monotherapy and combination therapy with bevacizumab, carboplatin, and pemetrexed in advanced EGFR mutant NSCLC. drugbank.com
Integration with Immunotherapies
The role of combining EGFR TKIs with immunotherapies, such as immune checkpoint inhibitors, in EGFR-mutated NSCLC is an area of ongoing research. While immunotherapy alone has shown limited efficacy in EGFR-mutated NSCLC compared to EGFR TKIs, combinations are being explored to potentially enhance anti-tumor immune responses and overcome resistance. researchgate.netspandidos-publications.comfrontiersin.org However, combining EGFR TKIs and immunotherapies can also increase the risk of adverse events. spandidos-publications.com Clinical trials are investigating such combinations, although specific trials combining this compound directly with immunotherapies were not prominently found in the search results, the general strategy is being explored for EGFR-mutated NSCLC. spandidos-publications.commdpi.com
Sequential Treatment Strategies
Another approach to managing resistance is the sequential use of different generations of EGFR TKIs or other systemic therapies based on the identified resistance mechanisms. mdpi.comresearchgate.net For instance, after progression on a third-generation TKI like this compound, if a new treatable mutation or bypass pathway activation is identified, switching to a different targeted therapy or chemotherapy may be considered. mdpi.comresearchgate.net The optimal sequencing of EGFR TKIs is a subject of ongoing debate and research, with studies evaluating sequences like first- or second-generation TKIs followed by third-generation TKIs. mdpi.comnih.gov Real-world data and clinical trials are contributing to understanding the effectiveness of different sequential strategies. mdpi.comnih.gov
Local Ablative Therapies for Oligoprogression
Oligoprogression is a state where a patient on systemic therapy experiences limited disease progression at a small number of sites while the majority of the disease remains controlled. mdpi.comdrugbank.comnih.gov In such cases, local ablative therapies (LAT) targeting the progressing lesions can be employed to potentially prolong the effectiveness of the current systemic therapy and delay the need to switch to a new line of treatment. mdpi.comnih.govasco.org LAT includes techniques such as stereotactic body radiation therapy (SBRT) or other forms of radiation therapy. mdpi.comnih.govasco.org The role of LAT in oligoprogressive EGFR-mutated NSCLC after TKI treatment is being evaluated in clinical studies. mdpi.comasco.org A clinical trial (NCT04970693) is studying furmonertinib combined with radiotherapy for NSCLC with oligoprogression. drugbank.com This approach aims to control resistant clones at specific sites while maintaining systemic control with this compound. mdpi.com
Biomarker Research and Personalized Therapeutic Application of Alflutinib
Predictive Biomarkers for Alflutinib Efficacy
Predictive biomarkers play a vital role in personalizing cancer therapy by identifying patients who are more likely to respond to a specific treatment. For this compound, the presence of certain EGFR mutations is the primary predictive factor.
Comprehensive EGFR Mutation Profiling
Comprehensive profiling of EGFR mutations is fundamental to determining eligibility for this compound treatment. This compound is specifically designed to target common EGFR activating mutations, such as Exon 19 deletions and L858R substitutions, as well as the T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs ozmosi.compatsnap.commycancergenome.orgresearchgate.netdovepress.com. Clinical trials investigating this compound have frequently included EGFR Exon 19 Deletion and EGFR L858R as key biomarker inclusion criteria mycancergenome.org.
Research findings have demonstrated the efficacy of this compound in NSCLC patients with confirmed T790M mutations who have progressed following treatment with earlier-generation EGFR TKIs researchgate.netd-nb.infonih.gov. A phase IIb study (ALSC003, NCT03452592) specifically assessed this compound in this patient population researchgate.net.
Beyond the common mutations, this compound has also shown potential activity against uncommon EGFR mutations, including G719X, S768I, and L861Q, and even Exon 20 insertions, although higher doses may be required for the latter dovepress.comresearchgate.netunirioja.es. The identification of these specific mutations through comprehensive genomic testing is therefore critical for guiding treatment decisions with this compound.
Role of Circulating Tumor DNA (ctDNA) for Mutation Surveillance and Resistance Detection
Circulating tumor DNA (ctDNA) analysis, often referred to as liquid biopsy, has emerged as a valuable, minimally invasive tool for the detection and monitoring of EGFR mutations, including those targeted by this compound frontiersin.orgfrontiersin.orgdntb.gov.uacolab.wsmdpi.commemoinoncology.com. ctDNA can be used to identify EGFR activating mutations in patients who may not be candidates for a tissue biopsy. More importantly, ctDNA is instrumental in monitoring for the emergence of resistance mutations, such as T790M, during treatment with first- or second-generation EGFR TKIs, thereby identifying patients who may benefit from a third-generation TKI like this compound mdpi.commemoinoncology.com.
Furthermore, ctDNA can be used to track the persistence or clearance of target mutations and to detect the appearance of new resistance mechanisms that may arise during this compound treatment. This ongoing surveillance through ctDNA allows for timely adjustments to treatment strategies as resistance develops mdpi.com. Studies have utilized ctDNA analysis to investigate resistance mechanisms to EGFR TKIs mdpi.commemoinoncology.com.
Prognostic Biomarkers in this compound-Treated Patients
While the primary role of EGFR mutations is predictive of response to this compound, other biomarkers may hold prognostic value, providing information about the likely course of the disease and patient outcomes independent of the specific treatment. Research in EGFR-mutated NSCLC has explored the prognostic significance of co-occurring genomic alterations unimi.it. While the clinical impact of these co-occurring alterations on outcomes with EGFR TKIs is still an area of investigation, some studies suggest they might be associated with a poorer prognosis and potentially predict relative resistance to EGFR TKIs unimi.it.
Specific prognostic biomarkers exclusively for patients treated with this compound are still being actively researched. However, general prognostic factors in NSCLC, such as disease stage, performance status, and the presence of metastases (including central nervous system metastases), are also relevant in the context of this compound treatment nih.gov.
Integration of Multi-Omics Data for Patient Stratification
The integration of multi-omics data, which can include genomics, transcriptomics, proteomics, and other high-throughput molecular profiling techniques, holds significant promise for refining patient stratification and personalizing cancer treatment beyond single-gene biomarkers mdpi.comnih.govarxiv.orgopenreview.netnih.gov. By providing a more comprehensive view of the biological landscape of a patient's tumor, multi-omics approaches can potentially identify complex molecular signatures that predict response or resistance to therapies like this compound, or provide deeper insights into prognosis.
While specific published data detailing the direct integration of comprehensive multi-omics data for stratifying patients for this compound treatment is limited in the provided search results, the principles of multi-omics-based stratification are highly relevant to the ongoing development and application of targeted therapies in NSCLC mdpi.comnih.govarxiv.orgopenreview.net. Challenges in integrating incomplete multi-omics data are being addressed by new computational frameworks arxiv.orgopenreview.net.
Integrating data from different omics layers could potentially reveal novel biomarkers or combinations of biomarkers that are more predictive of this compound efficacy or prognosis than EGFR mutation status alone. For example, transcriptomic or proteomic profiles might highlight downstream signaling pathway activation or the tumor microenvironment composition that influences response to EGFR inhibition. Genomic profiling beyond EGFR mutations can identify co-mutations or alterations in other genes that could impact sensitivity or lead to bypass resistance mechanisms mdpi.commemoinoncology.comunimi.it.
The future of personalized therapeutic application of this compound may involve leveraging integrated multi-omics data to select patients, predict treatment response, anticipate resistance mechanisms, and inform combination therapy strategies for more durable clinical benefit.
Compound Names and PubChem CIDs
Future Directions and Unanswered Questions in Alflutinib Research
Exploration of Alflutinib in Adjuvant and Neoadjuvant Settings for Early-Stage Disease
The success of third-generation EGFR TKIs in the metastatic setting has logically spurred interest in their application for early-stage, resectable NSCLC. For patients with surgically removed tumors, the risk of recurrence remains significant, highlighting a critical need for effective adjuvant (post-operative) therapies to eradicate micrometastatic disease. nih.gov Similarly, neoadjuvant (pre-operative) treatment could shrink tumors, making surgery more feasible and potentially clearing micrometastases earlier.
The role of adjuvant osimertinib (B560133), another third-generation TKI, was firmly established by the ADAURA trial. nih.gov Following this precedent, a similar investigation for this compound has been initiated. The FORWARD trial (NCT04853342) is a key study designed to evaluate adjuvant this compound versus placebo in patients with resected stage II-IIIA EGFR-mutated NSCLC. dovepress.com The outcomes of this and similar future trials will be crucial in determining if this compound can become a standard of care in the curative-intent setting. Key questions in this area include defining the optimal duration of adjuvant therapy and identifying biomarkers that can predict which patients will benefit most from this early intervention.
Table 1: Selected Ongoing Trials for EGFR TKIs in Early-Stage NSCLC This table is for illustrative purposes and highlights the trend of moving targeted therapies to earlier disease stages.
| Trial Name | Drug | Setting | Target Population | Status |
|---|---|---|---|---|
| ADAURA (NCT02511106) | Osimertinib | Adjuvant | Stage IB-IIIA EGFR+ NSCLC | Results Published |
| ALINA (NCT03456076) | Alectinib | Adjuvant | Stage IB-IIIA ALK+ NSCLC | Results Published |
| FORWARD (NCT04853342) | This compound | Adjuvant | Stage II-IIIA EGFR+ NSCLC | Enrolling |
| CheckMate 77T (NCT04025879) | Nivolumab + Chemo | Neoadjuvant/Adjuvant | Stage IIA-IIIB Resectable NSCLC | Results Published |
Further Investigation into this compound's Activity Against Rare and Compound EGFR Mutations
While most research on EGFR TKIs has focused on common sensitizing mutations (exon 19 deletions, L858R) and the T790M resistance mutation, a significant minority of patients present with uncommon or compound mutations. healthbooktimes.orgresearchgate.net The efficacy of different TKIs can vary substantially against these less frequent alterations.
Recent preclinical research has indicated that this compound may hold promise for these populations. A study demonstrated that both this compound and almonertinib (B607974) can effectively inhibit cell viability and proliferation in cell lines with the rare EGFR S768I mutation. nih.gov These findings suggest this compound could be a potential therapeutic option for patients with this specific mutation. nih.gov As next-generation sequencing becomes standard practice, identifying a wider array of rare and compound mutations is more common. onclive.com Therefore, a critical future direction is the systematic evaluation of this compound's activity against a comprehensive panel of these mutations, both in preclinical models and through dedicated clinical trial cohorts or registry studies. Understanding this broader activity profile is essential for personalizing treatment for all patients with EGFR-driven NSCLC. onclive.com
Optimization of Combination Therapies and Sequential Treatment Paradigms
Although third-generation EGFR TKIs are highly effective, acquired resistance eventually develops. To delay or overcome this resistance, research is increasingly focused on combination therapies. For this compound, this represents a major area for future investigation. Drawing from strategies being explored for other TKIs, potential combination partners could include:
MET Inhibitors: MET amplification is a known mechanism of resistance to EGFR TKIs.
Anti-angiogenic agents: Drugs that block vascular endothelial growth factor (VEGF) may enhance TKI efficacy. healthbooktimes.org
Chemotherapy: Combining targeted therapy with traditional chemotherapy is another established paradigm.
Furthermore, the optimal sequencing of therapies is a crucial unanswered question. nih.gov As multiple third-generation TKIs become available, it is important to understand whether sequential use is beneficial and how to best treat patients who progress on this compound. haematologica.org Future clinical trials will need to be designed to compare combination strategies against this compound monotherapy and to explore rational sequences of treatment to maximize long-term patient benefit. frontiersin.org
Research into this compound's Potential Efficacy in Non-NSCLC Malignancies with EGFR Dysregulation
Dysregulation of the EGFR signaling pathway is implicated in the pathogenesis of several cancers beyond NSCLC, including glioblastoma, colorectal cancer, and head and neck cancers. While the specific EGFR mutations common in lung cancer are less frequent in these other malignancies, EGFR overexpression or other alterations can still be a factor.
Currently, the clinical development of this compound is concentrated on NSCLC. mdpi.com However, a logical future avenue of research is to explore its potential efficacy in other tumors characterized by EGFR dysregulation. This would likely begin with preclinical studies, screening this compound against cancer cell lines from various tissue origins that are dependent on EGFR signaling. If promising activity is observed, it could pave the way for early-phase clinical trials ("basket trials") in patient populations with non-NSCLC malignancies selected based on the presence of specific EGFR biomarkers.
Long-Term Efficacy and Resistance Monitoring Methodologies
A parallel and equally important area of research is the characterization of resistance mechanisms to this compound. As with other TKIs, tumors will eventually evolve to bypass its inhibitory effects. Future research must focus on:
Identifying Resistance Mechanisms: Analyzing tumor tissue and liquid biopsies from patients who progress on this compound to identify the genetic and molecular changes responsible for resistance.
Developing Monitoring Strategies: Utilizing serial monitoring of circulating tumor DNA (ctDNA) through liquid biopsies could allow for the early detection of resistance mutations before clinical progression is evident. This would provide an opportunity to adapt treatment strategies proactively.
Economic and Accessibility Considerations in Global Cancer Care
The development of highly effective targeted therapies like this compound raises important questions about their cost and accessibility to patients worldwide. This compound was developed and first approved in China, which may influence its initial pricing and availability. nih.gov As the drug is considered for approval in other regions, health economic assessments will be critical.
Future research in this domain will need to focus on cost-effectiveness analyses comparing this compound to other standard-of-care treatments, such as osimertinib and chemotherapy. These studies are essential for informing reimbursement decisions by healthcare systems and insurers. Moreover, strategies to ensure equitable access for patients in low- and middle-income countries will be a significant challenge that requires collaboration between pharmaceutical companies, governments, and global health organizations. Reducing the financial burden of advanced cancer care is a critical component of translating scientific advances into real-world benefits for all patients. nih.gov
Design of Novel this compound Derivatives for Enhanced Efficacy and Overcoming Evolving Resistance
The development of targeted cancer therapies is an iterative process. This compound itself was engineered using structure-based drug design to selectively target mutant EGFR while sparing the wild-type form. mdpi.comresearchgate.net The next logical step in this evolution is the design of novel this compound derivatives.
This area of research, known as medicinal chemistry, would aim to create new molecules based on the this compound scaffold with improved properties. The goals of such drug design efforts could include:
Enhanced Potency: Creating compounds with stronger binding to target mutations.
Activity Against Resistance Mutations: Specifically designing derivatives to inhibit EGFR mutations that confer resistance to this compound and other third-generation TKIs (e.g., C797S).
Improved Pharmacokinetics: Modifying the structure to enhance properties like brain penetration for better treatment of CNS metastases.
Improved Safety Profile: Modifying the molecule to reduce off-target effects.
This approach, which involves designing and synthesizing new chemical entities, is a long-term strategy to stay ahead of tumor evolution and expand the utility of this class of inhibitors. nih.gov
Q & A
Basic Research Questions
Q. What are the critical considerations for designing preclinical studies to evaluate Alflutinib’s efficacy against EGFR mutations?
- Methodological Answer : Preclinical studies should establish baseline metrics for mutation-specific inhibition (e.g., T790M, S768I) using CRISPR-engineered cell lines. Dose-response curves and time-dependent assays (e.g., viability, proliferation) should assess IC50 values. Validate results with orthogonal methods like Western blotting (e.g., ERK/AKT pathway analysis) and apoptosis assays. Include positive controls (e.g., gefitinib, osimertinib) to contextualize potency .
- Key Data : this compound shows efficacy in S768I mutations via ERK/AKT pathway inhibition, with IC50 values comparable to osimertinib in vitro .
Q. How can researchers ensure reproducibility in this compound synthesis and characterization protocols?
- Methodological Answer : Follow NIH guidelines for reporting experimental conditions (e.g., solvent purity, reaction temperatures). For novel compounds, provide NMR, HPLC, and elemental analysis data. For known compounds, cite published characterization methods. Use standardized protocols for yield calculations (gravimetric > spectroscopic) and include hazard warnings for reactive intermediates .
- Key Data : this compound’s metabolite AST5902 requires rigorous characterization due to CYP3A4-mediated metabolism .
Q. What statistical approaches are optimal for analyzing this compound’s pharmacokinetic (PK) data in early-phase trials?
- Methodological Answer : Use non-compartmental analysis (NCA) for AUC and Cmax calculations. Address time-dependent PK (e.g., autoinduction of CYP3A4) via nonlinear mixed-effects modeling (NLME). Validate models with bootstrap resampling or visual predictive checks .
- Key Data : this compound exhibits nonlinear PK due to CYP3A4 autoinduction, with a 10-fold increase in clearance after repeated dosing .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and clinical data on this compound’s CYP3A4 induction potential?
- Methodological Answer : Conduct parallel in vitro (human hepatocytes) and clinical PK studies. Compare CYP3A4 mRNA fold-induction in hepatocytes (e.g., Emax = 9.24–11.2) with clinical drug-drug interaction (DDI) studies using midazolam as a probe substrate. Adjust dosing regimens if induction exceeds thresholds (e.g., ≥20% reduction in substrate AUC) .
- Key Data : this compound’s CYP3A4 induction potency (EC50 = 0.25 μM) matches rifampin, necessitating DDI mitigation strategies .
Q. What experimental frameworks are recommended for studying this compound resistance mechanisms in EGFR-mutant NSCLC?
- Methodological Answer : Use longitudinal patient-derived xenograft (PDX) models or liquid biopsies to track resistance-associated mutations (e.g., C797S). Combine NGS panels (e.g., covering EGFR, MET amplifications) with functional assays (e.g., Ba/F3 cell transformation). Validate findings in retrospective clinical cohorts using RECIST v1.1 criteria .
- Key Data : Resistance to third-generation TKIs like this compound often involves compound mutations (e.g., T790M/C797S), requiring combinatorial therapies .
Q. How can multi-omics data be integrated to optimize this compound dosing in heterogeneous patient populations?
- Methodological Answer : Apply pharmacogenomic models incorporating CYP3A4 polymorphisms and EGFR mutation subtypes. Use RNA-seq to identify transcriptional biomarkers of response (e.g., ERK pathway activation). Validate with machine learning frameworks (e.g., random forests) trained on clinical PK/PD datasets .
- Key Data : this compound’s efficacy correlates with ERK/AKT modulation in S768I mutants, suggesting pathway-specific dosing adjustments .
Methodological Best Practices
- For Clinical Trials : Adhere to CONSORT guidelines for randomized trials, including blinding protocols and allocation concealment. Register trials in primary databases (e.g., ClinicalTrials.gov ) and report adverse events per CTCAE v5.0 .
- For Preclinical Studies : Use the CRISPR-Cas9 system to generate mutation-specific cell lines and validate with Sanger sequencing. Include dose-limiting toxicity (DLT) assessments in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
